4-Morpholinobenzonitrile
Overview
Description
4-Morpholinobenzonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂O It is characterized by the presence of a morpholine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Morpholinobenzonitrile can be synthesized through several methods. One common method involves the reaction of morpholine with 4-fluorobenzonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures (around 100°C) for a few hours . Another method involves the use of potassium hydroxide in a dioxane-water mixture, where the reaction mixture is heated at reflux for an extended period (up to 96 hours) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions:
Bases: Potassium carbonate, potassium hydroxide.
Solvents: Dimethyl sulfoxide, dioxane-water mixture.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products:
Amides and Acids: Hydrolysis of the nitrile group.
Substituted Derivatives: Products formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Morpholinobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions.
Comparison with Similar Compounds
4-Fluorobenzonitrile: A precursor in the synthesis of 4-Morpholinobenzonitrile.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Uniqueness: this compound is unique due to the combination of the morpholine ring and the benzonitrile moiety, which imparts distinct chemical and biological properties
Biological Activity
4-Morpholinobenzonitrile (CAS Number: 394808) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by modulating protein kinase pathways, which are crucial in regulating cell proliferation and apoptosis. A study highlighted its potential in targeting specific kinases associated with cancer progression, suggesting that it could serve as a lead compound for developing new cancer therapeutics .
Antimicrobial Effects
Additionally, the morpholine component is noted for its antimicrobial properties . Preliminary investigations suggest that this compound may act against various pathogens, making it relevant for pharmaceutical applications aimed at treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells or inhibit microbial growth.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile | Contains a morpholinone ring | Antimicrobial and anticancer properties |
5-Amino-2-(3-oxo-4-piperidinyl)benzonitrile | Piperidine instead of morpholine | Potentially similar activity but distinct properties |
2-Fluoro-5-[[5-[3-(4-morpholinyl)phenoxy]-2-pyrimidinyl]amino]benzonitrile | Fluorinated variant | Significant kinase modulation potential |
This table illustrates how variations in the structure can influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Cancer Treatment : A study involving cell lines demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer types, supporting its role as a potential anticancer agent.
- Infection Models : In vitro studies showed that this compound exhibited antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic candidate.
- Kinase Inhibition : Research focused on the compound's ability to inhibit certain kinases has revealed promising results, suggesting that it could be developed into a targeted therapy for diseases characterized by dysregulated kinase activity .
Properties
IUPAC Name |
4-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCUWVQXQDCSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327876 | |
Record name | 4-Morpholinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-31-2 | |
Record name | 4-Morpholinobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10282-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Cyanophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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